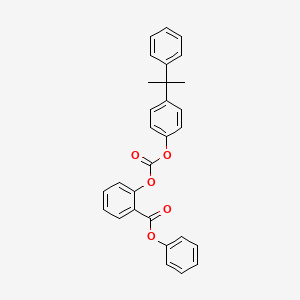

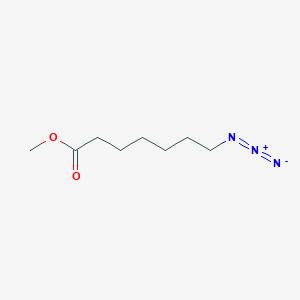

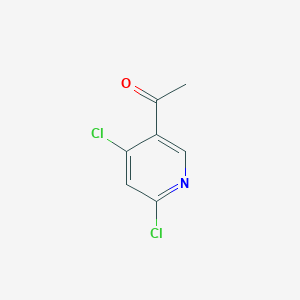

![molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0](/img/structure/B1457200.png)

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Übersicht

Beschreibung

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a chemical compound with the molecular formula C7H3ClN2OS . It has a molecular weight of 198.63 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is 1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Wissenschaftliche Forschungsanwendungen

-

Anti-Inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrimidines have been found to exhibit anti-inflammatory effects. Their inhibitory response against the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins contribute to these effects .

- Methods of Application : Zhang et al. synthesized and evaluated the anti-inflammatory effects of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. They used Griess assay, western blot analysis, ELISA, and RT-PCR to assess the inhibitory activities of the synthesized derivatives against the secretion of NO, inflammation-associated proteins, cytokines, and mRNA .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Pyrimidines have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

- Methods of Application : The pyrimidine skeleton can be easily modified for structural diversity at the 2, 4, 5 and 6 positions .

- Results : Due to its broad biological activity, pyrimidines have piqued tremendous interest among organic and medicinal chemists .

-

Antiviral Applications

- Field : Virology

- Application Summary : Pyrimidines have been found to exhibit antiviral effects. They inhibit the replication of various viruses by interfering with the viral life cycle .

- Methods of Application : Pyrimidines are often used in combination with other antiviral agents to enhance their efficacy. The exact method of application varies depending on the specific virus being targeted .

- Results : Numerous pyrimidines have shown potent antiviral effects against a variety of viruses .

-

Antibacterial Applications

- Field : Microbiology

- Application Summary : Pyrimidines have been found to exhibit antibacterial effects. They inhibit the growth of various bacteria by interfering with bacterial DNA synthesis .

- Methods of Application : Pyrimidines are often used in combination with other antibacterial agents to enhance their efficacy. The exact method of application varies depending on the specific bacteria being targeted .

- Results : Numerous pyrimidines have shown potent antibacterial effects against a variety of bacteria .

-

Antifungal Applications

- Field : Mycology

- Application Summary : Pyrimidines have been found to exhibit antifungal effects. They inhibit the growth of various fungi by interfering with fungal DNA synthesis .

- Methods of Application : Pyrimidines are often used in combination with other antifungal agents to enhance their efficacy. The exact method of application varies depending on the specific fungi being targeted .

- Results : Numerous pyrimidines have shown potent antifungal effects against a variety of fungi .

-

Antituberculosis Applications

- Field : Microbiology

- Application Summary : Pyrimidines have been found to exhibit antituberculosis effects. They inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial DNA synthesis .

- Methods of Application : Pyrimidines are often used in combination with other antituberculosis agents to enhance their efficacy. The exact method of application varies depending on the specific bacteria being targeted .

- Results : Numerous pyrimidines have shown potent antituberculosis effects against Mycobacterium tuberculosis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKAEOONESRENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731965 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |

CAS RN |

875340-14-0 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

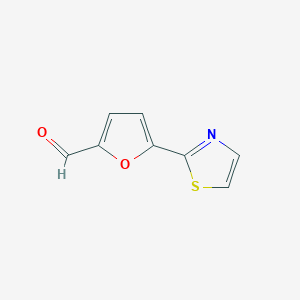

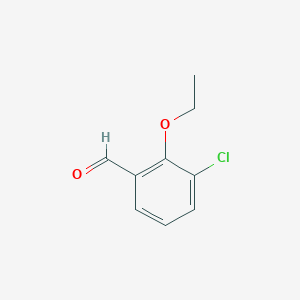

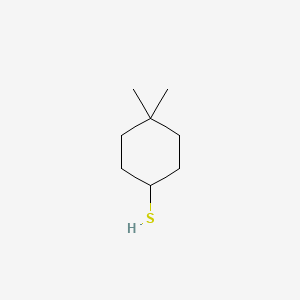

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)

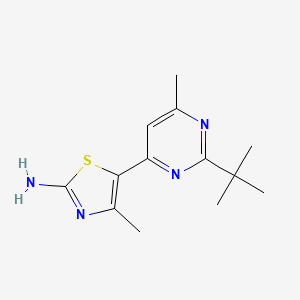

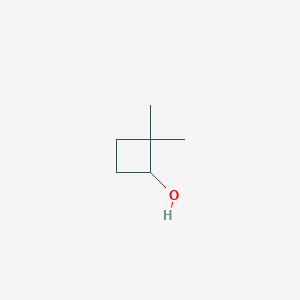

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)

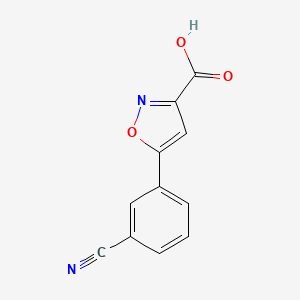

amine](/img/structure/B1457137.png)